molecular formula C12H16O B192730 4'-tert-Butylacetophenone CAS No. 943-27-1

4'-tert-Butylacetophenone

Cat. No.: B192730
CAS No.: 943-27-1
M. Wt: 176.25 g/mol
InChI Key: UYFJYGWNYQCHOB-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

4’-tert-Butylacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in the study of enzyme-catalyzed reactions.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

Target of Action

4’-tert-Butylacetophenone is a para-substituted acetophenone

Mode of Action

It’s known that the compound can participate in various chemical reactions due to its acetophenone moiety . The tert-butyl group at the para-position may influence the reactivity and selectivity of these reactions.

Biochemical Pathways

4’-tert-Butylacetophenone is used in the synthesis of 2-pyridone derivatives

Pharmacokinetics

It’s known that the compound is soluble in alcohol and ether, and slightly soluble in water . This solubility profile may influence its bioavailability and distribution in the body.

Result of Action

It’s known that the compound can be used in the synthesis of 2-pyridone derivatives , which may have various biological activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-tert-Butylacetophenone. For instance, the compound is flammable and can release toxic gases . Therefore, it should be stored in a dry, ventilated, cool place, away from heat sources and oxidizing agents . These factors may also influence its stability and efficacy in different environments.

Safety and Hazards

4’-tert-Butylacetophenone is a flammable liquid and vapour . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

While specific future directions for 4’-tert-Butylacetophenone are not mentioned in the search results, its use in the synthesis of 2-pyridone derivatives and as a pharmaceutical intermediate suggest potential applications in pharmaceutical and chemical research.

Biochemical Analysis

Biochemical Properties

4’-tert-Butylacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of 2-pyridone derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes involved in the synthesis of fluorescent compounds. The interactions between 4’-tert-Butylacetophenone and these biomolecules are typically characterized by binding to active sites, leading to the formation of intermediate complexes that facilitate the desired chemical transformations .

Cellular Effects

The effects of 4’-tert-Butylacetophenone on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-tert-Butylacetophenone may affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and the production of reactive oxygen species. Additionally, it may alter cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of 4’-tert-Butylacetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 4’-tert-Butylacetophenone can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, 4’-tert-Butylacetophenone may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-tert-Butylacetophenone can change over time. The stability and degradation of 4’-tert-Butylacetophenone are important factors to consider. It is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where 4’-tert-Butylacetophenone has been shown to induce oxidative stress and alter cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of 4’-tert-Butylacetophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 4’-tert-Butylacetophenone may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

4’-tert-Butylacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors. It may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The metabolic flux and levels of metabolites can be affected by the presence of 4’-tert-Butylacetophenone, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4’-tert-Butylacetophenone within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, 4’-tert-Butylacetophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4’-tert-Butylacetophenone within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 4’-tert-Butylacetophenone is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. The activity and function of 4’-tert-Butylacetophenone can be affected by its localization, as it may interact with specific biomolecules within these compartments. For example, localization to the mitochondria may enhance its role in oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-tert-Butylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:

(CH3)3C-C6H5+CH3COClAlCl3(CH3)3C-C6H4COCH3+HCl\text{(CH}_3\text{)}_3\text{C-C}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{(CH}_3\text{)}_3\text{C-C}_6\text{H}_4\text{COCH}_3 + \text{HCl} (CH3​)3​C-C6​H5​+CH3​COClAlCl3​​(CH3​)3​C-C6​H4​COCH3​+HCl

Industrial Production Methods: In industrial settings, the production of 4’-tert-Butylacetophenone often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is typically carried out at controlled temperatures and pressures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4’-tert-Butylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4’-tert-Butylacetophenone can be compared with other similar compounds such as:

    4’-Methoxyacetophenone: Similar in structure but with a methoxy group instead of a tert-butyl group. It is used in the synthesis of different organic compounds.

    4’-Chloroacetophenone: Contains a chloro group instead of a tert-butyl group. It is used as a tear gas and in organic synthesis.

    4’-Bromoacetophenone: Contains a bromo group instead of a tert-butyl group.

The uniqueness of 4’-tert-Butylacetophenone lies in its tert-butyl group, which imparts specific steric and electronic properties, making it suitable for particular synthetic applications and reactions.

Properties

IUPAC Name

1-(4-tert-butylphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFJYGWNYQCHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061337
Record name Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

943-27-1, 43133-94-4
Record name 4′-tert-Butylacetophenone
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Record name p-tert-Butylacetophenone
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Record name Ethanone, 1-((1,1-dimethylethyl)phenyl)-
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Record name 4'-tert-Butylacetophenone
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Record name Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
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Record name p-tert-butylacetophenone
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Record name P-TERT-BUTYLACETOPHENONE
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Synthesis routes and methods

Procedure details

514 grams (3.85 mol) of anhydrous aluminum chloride was put into 2 liters of carbon tetrachloride. While stirring vigorously, 302 grams (3.85 mol) of acetylchloride was added over a period of 1 hour at a temperature below 10° C. Subsequently, 469 grams (3.5 mol) of tert.butylbenzene was added to the reaction mixture over a period of 3 hours at a temperature below 5° C. After stirring for 1 hour without cooling, the reaction mixture was poured into a mixture of 500 milliliters of water, 1.7 kilograms of ice and 150 milliliters of 35% hydrochloric acid. The organic phase was separated, washed to neutrality and dried. After the solvent had been distilled off, 600 grams of 4'-tert.butylacetophenone was obtained having a refractive index nD20 = 1.5212. 444 grams (2.02 mol) of the above-described 4'-tert.butylacetophenone was mixed with 1.25 liters of glacial acetic acid and heated to 60° C. while stirring. Subsequently, at a reaction temperature of about 60° C., 375 grams (5.28 mol) of gaseous chlorine was passed into the reaction mixture for 41/2 hours. After the reaction mixture had been freed from hydrogen chloride gas and the excess of chlorine by passing through nitrogen, 414 grams (5.05 mol) of anhydrous sodium acetate was added and then the reaction mixture was heated to 95° C. Subsequently, another 185 grams (2.60 mol) of gaseous chlorine was passed into the reaction mixture for 2 hours at a temperature of about 95° C. The excess of chlorine was again removed with the aid of nitrogen and then the hot reaction mixture was filtered. After the addition of 63 milliliters of water, the clear filtrate was cooled to room temperature, which caused 2,2,2-trichloro-4'-tert.butylacetophenone to crystallize out. After filtering off by suction, washing and drying, 530 grams of white crystalline final product was obtained, having a melting point of 61.5° - 62.5° C.
Quantity
514 g
Type
reactant
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step Two
Quantity
469 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.7 kg
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4'-tert-butylacetophenone generate free radicals, and if so, what are the implications?

A1: Yes, research has shown that this compound, also known as musk ketone, can generate a nitro anion radical upon photolysis. [] This process involves exposure to light and leads to the formation of a free radical centered on a nitro group twisted out of the plane of the aromatic ring. While this nitro anion radical might be a transient intermediate in photolysis, further reactions in biological systems could lead to the formation of potentially reactive species like nitroso and hydroxylamine derivatives. [] Additionally, the autoxidation of the nitro anion radical could generate superoxide, another reactive oxygen species. [] These reactive species could contribute to the photosensitizing reactions observed with structurally similar compounds like musk ambrette.

Q2: How does the structure of this compound influence its release from oil-in-water emulsions?

A2: The presence of this compound in oil-in-water emulsions, specifically its diffusion from the oil phase into the water phase, is significantly influenced by the type of surfactant used to stabilize the emulsion. [] Studies have shown that using a [PDMS-graft-PEO]–PDMS block copolymer (Tegopren 5843) as a surfactant leads to a substantial decrease in the permeability coefficient of this compound compared to using a PEO–PPO block copolymer (Pluronic F108). [] This difference suggests that the bulky and hydrophobic nature of the [PDMS-graft-PEO]–PDMS block copolymer creates a more substantial barrier around the oil droplets, hindering the diffusion of this compound into the water phase. []

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